2-[(Propan-2-yl)amino]cyclohex-2-en-1-one
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Overview
Description
2-[(Propan-2-yl)amino]cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a cyclohexene ring with a ketone group and an isopropylamino substituent. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)amino]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexenone with isopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to promote the reaction between cyclohexenone and isopropylamine. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexenone derivatives.
Scientific Research Applications
2-[(Propan-2-yl)amino]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The isopropylamino group plays a crucial role in binding to active sites, while the cyclohexenone ring provides structural stability. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the isopropylamino group.
Cyclohexanone: Lacks the double bond present in cyclohex-2-en-1-one.
2-Cyclohexen-1-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
2-[(Propan-2-yl)amino]cyclohex-2-en-1-one is unique due to the presence of both the isopropylamino group and the cyclohexenone structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
CAS No. |
93661-85-9 |
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Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(propan-2-ylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)10-8-5-3-4-6-9(8)11/h5,7,10H,3-4,6H2,1-2H3 |
InChI Key |
GHSZMRZYLMJHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CCCCC1=O |
Origin of Product |
United States |
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